molecular formula C20H20N4O5S B11511975 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

Cat. No.: B11511975
M. Wt: 428.5 g/mol
InChI Key: AZPJJRMRBOCAFY-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a sulfamoyl group, a carbamoyl group, a cyano group, and a dimethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Condensation Reactions: The formation of the cyano and dimethylamino groups often involves condensation reactions, where the reactants combine to form a larger molecule with the elimination of a small molecule, such as water or ammonia.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions and precise addition of reagents.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE can be compared with other similar compounds, such as:

    Sulfonamides: Compounds containing the sulfamoyl group, known for their antimicrobial properties.

    Carbamates: Compounds with the carbamoyl group, used as pesticides and pharmaceuticals.

    Cyano Compounds: Molecules containing the cyano group, often used in organic synthesis and as intermediates in chemical reactions.

The uniqueness of [(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL (2E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-ENOATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C20H20N4O5S/c1-24(2)17-7-3-14(4-8-17)11-15(12-21)20(26)29-13-19(25)23-16-5-9-18(10-6-16)30(22,27)28/h3-11H,13H2,1-2H3,(H,23,25)(H2,22,27,28)/b15-11+

InChI Key

AZPJJRMRBOCAFY-RVDMUPIBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.